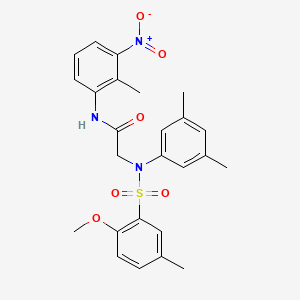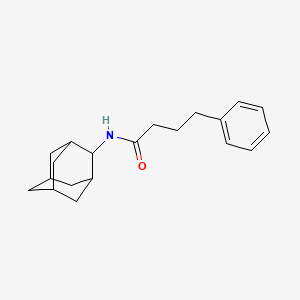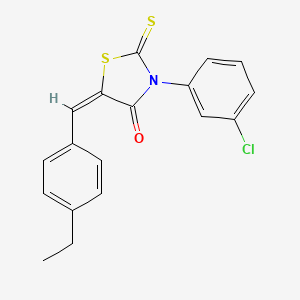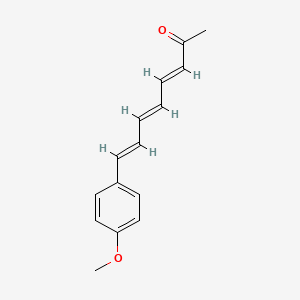
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)-N-(2-methyl-3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)-N-(2-methyl-3-nitrophenyl)acetamide is a complex organic compound that features multiple functional groups, including methoxy, methyl, sulfonyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)-N-(2-methyl-3-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonyl group: This can be achieved by reacting 2-methoxy-5-methylphenylamine with a sulfonyl chloride under basic conditions.
Coupling with aniline derivative: The sulfonylated intermediate is then coupled with 3,5-dimethylaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acetylation: The resulting product is acetylated with 2-methyl-3-nitrophenylacetic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy and methyl groups can undergo oxidation to form hydroxyl and carboxyl groups, respectively.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent due to its complex structure and functional groups.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)-N-(2-methyl-3-nitrophenyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(N-(2-methoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(2-methylphenyl)acetamide
- 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)-N-(2-methylphenyl)acetamide
Comparison
Compared to similar compounds, 2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)-N-(2-methyl-3-nitrophenyl)acetamide may exhibit unique properties due to the presence of the nitro group, which can influence its reactivity and biological activity. The methoxy and methyl groups also contribute to its distinct chemical behavior.
Propriétés
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,5-dimethylanilino)-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-16-9-10-23(34-5)24(14-16)35(32,33)27(20-12-17(2)11-18(3)13-20)15-25(29)26-21-7-6-8-22(19(21)4)28(30)31/h6-14H,15H2,1-5H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBLIDPMKGJQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-acetylbenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5079730.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5079734.png)
![1-[(2-chlorophenyl)methyl]-N-[(1R,2S)-2-phenylcyclopropyl]triazole-4-carboxamide](/img/structure/B5079741.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(cyclopentylmethyl)-4(3H)-quinazolinone](/img/structure/B5079753.png)
![[5-Acetamido-3,4-diacetyloxy-6-(3-methylbutoxy)oxan-2-yl]methyl acetate](/img/structure/B5079760.png)
![1-methyl-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5079761.png)

![(1R*,5S*)-8-[(5-fluoro-1H-indol-2-yl)carbonyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5079775.png)
![5-(3,4-dimethoxybenzylidene)-3-{[(2,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5079788.png)


![(5Z)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5079807.png)
![2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)acetamide](/img/structure/B5079811.png)
![7-chloro-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5079815.png)
